Cas no 95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate)

Tert-butyl N-(2-hydroxypropyl)carbamate structure
95656-86-3 structure
Product Name:Tert-butyl N-(2-hydroxypropyl)carbamate
Numero CAS:95656-86-3
MF:C8H17NO3
MW:175.225482702255
MDL:MFCD02093569
CID:799678
PubChem ID:9920508
Update Time:2024-10-25

Tert-butyl N-(2-hydroxypropyl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(BOC-AMINO)-2-PROPANOL
    • Carbamic acid, N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester
    • tert-Butyl (2-hydroxypropyl)carbamate
    • tert-butyl 2-hydroxypropylcarbamate
    • tert-Butyl N-(2-hydroxypropyl) carbamate
    • (+/-)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
    • (+/-)-1-(tert-butoxycarbonylamino)propan-2-ol
    • (+/-)-tert-butyl (2-hydroxypropyl)carbamate
    • 1-t-butoxycarbonylamino-2-propanol
    • N-Boc-1-amino-2-propanol
    • N-tert-butoxycarbonyl-2-hydroxypropylamine
    • 1-(tert-Butoxycarbonylamino)-2-propanol
    • N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester
    • Tert-butyl N-(2-hydroxypropyl)carbamate
    • tert-ButylN-(2-hydroxypropyl)carbamate
    • (2-Hydroxy-propyl)-carbamic acid tert-butyl ester
    • tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
    • tert-Butyl (S)-(2-hydroxypropyl)carbamate
    • tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
    • 1,1-Dimethylethyl N-(2-hydroxypropyl)carbamate (ACI)
    • Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
    • (2-Hydroxypropyl)carbamic acid tert-butyl ester
    • 1-((tert-Butoxycarbonyl)amino)-2-propanol
    • SB44726
    • tert-Butyl(2-hydroxypropyl)carbamate
    • Carbamic acid,N-(2-hydroxypropyl)-,1,1-dimethylethyl ester
    • Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester
    • MFCD04974340
    • AKOS009531792
    • [rac]-(2-hydroxy-propyl)-carbamic acid tert-butyl ester
    • DB-005481
    • SY052818
    • (S)-1-(Boc-amino)-2-propanol
    • SY096833
    • (2-hydroxy-propyl)-carbamic acid t-butyl ester
    • MFCD04974338
    • DTXSID90432795
    • DS-16462
    • tert-butyl N-(2-hydroxypropyl)-carbamate
    • SCHEMBL223317
    • tert-Butyl N-(2-hydroxypropyl)carbamate, 98%
    • ALBB-030107
    • CS-0046742
    • EN300-95742
    • 95656-86-3
    • rac-2-hydroxy-propyl-carbamic acid tert-butyl ester
    • SY096832
    • tert-butyl-N-(2-hydroxypropyl)carbamate
    • tert-Butyl 2-hydroxypropylcarbamate, AldrichCPR
    • MFCD02093569
    • B2418
    • SB44717
    • MDL: MFCD02093569
    • Inchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
    • Chiave InChI: YNJCFDAODGKHAV-UHFFFAOYSA-N
    • Sorrisi: O=C(NCC(C)O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 175.12100
  • Massa monoisotopica: 175.12084340g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.6
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 0.7

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.02
  • Indice di rifrazione: 1.4450-1.4490
  • PSA: 58.56000
  • LogP: 1.28280
  • Solubilità: Non determinato

Tert-butyl N-(2-hydroxypropyl)carbamate Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: H303+H313+H333
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Codice categoria di pericolo: 25-41
  • Istruzioni di sicurezza: 26-39
  • Identificazione dei materiali pericolosi: T
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Tert-butyl N-(2-hydroxypropyl)carbamate Dati doganali

  • CODICE SA:2924199090
  • Dati doganali:

    Codice doganale cinese:

    2924199090

    Panoramica:

    2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Tert-butyl N-(2-hydroxypropyl)carbamate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
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tert-Butyl (2-hydroxypropyl)carbamate
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TRC
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Tert-butyl N-(2-hydroxypropyl)carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 h, 30 °C
Riferimento
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Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 h, 30 °C
Riferimento
Preparation of azepane derivatives and methods of treating hepatitis B infections
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Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  0 °C; 2 h, rt
Riferimento
Preparation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors
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Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Methanol ,  Water ;  3 h, rt
Riferimento
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Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; 18 h, rt
Riferimento
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Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  18 h, 0 °C
Riferimento
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Welsch, Sebastian J.; Umkehrer, Michael; Kalinski, Cedric; Ross, Guenther; Burdack, Christoph; et al, Tetrahedron Letters, 2015, 56(8), 1025-1029

Metodo di produzione 7

Condizioni di reazione
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Riferimento
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Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 0.5 h, 0 °C; overnight, rt
Riferimento
Preparation of cyanopyrrolidine and cyanothiazolidine derivatives as insulin sensitizers and dipeptidyl peptidase-IV inhibitors
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Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt; 30 min, 60 °C
Riferimento
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Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  rt; 3 h, rt
Riferimento
A Deeper Insight into the Postpolymerization Modification of Polypenta Fluorophenyl Methacrylates to Poly(N-(2-Hydroxypropyl) Methacrylamide)
Mohr, Nicole; Barz, Matthias; Forst, Romina; Zentel, Rudolf, Macromolecular Rapid Communications, 2014, 35(17), 1522-1527

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Riferimento
Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants
Kawamoto, Aparecida M.; Wills, Martin, Quimica Nova, 2002, 25(6), 921-925

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Riferimento
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Kawamoto, Aparecida M.; Wills, Martin, Journal of the Chemical Society, 2001, (16), 1916-1928

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Ethanol ;  12 h, rt
Riferimento
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Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Water ;  2 h, 23 °C
Riferimento
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Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 18 h, rt
Riferimento
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Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 20 °C
Riferimento
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Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 20 °C
1.2 Reagents: Sodium chloride Solvents: Water
Riferimento
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Tert-butyl N-(2-hydroxypropyl)carbamate Raw materials

Tert-butyl N-(2-hydroxypropyl)carbamate Preparation Products

Tert-butyl N-(2-hydroxypropyl)carbamate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Numero d'ordine:A11163
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:12
Prezzo ($):191.0/762.0
Email:sales@amadischem.com

Tert-butyl N-(2-hydroxypropyl)carbamate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
A11163
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):191.0/762.0
Email